

Application Notes and Protocols for Cell-Based Assays Using BRD4354 Ditrifluoroacetate

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Compound of Interest					
Compound Name:	BRD 4354 ditrifluoroacetate				
Cat. No.:	B2724257	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing BRD4354 ditrifluoroacetate in various cell-based assays. BRD4354 is a valuable chemical probe for studying the biological functions of specific class IIa histone deacetylases (HDACs), acting as a moderately potent inhibitor of HDAC5 and HDAC9.[1][2] Additionally, it has been identified as a potent covalent inhibitor of the SARS-CoV-2 main protease (MPro).[3][4] This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed protocols for its application in experimental settings.

Mechanism of Action

BRD4354 is a zinc-dependent histone deacetylase inhibitor with moderate potency and significant selectivity for HDAC5 and HDAC9, both of which are members of the class IIa HDAC family.[5] HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, which leads to chromatin condensation and transcriptional repression.[6] In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[6] By inhibiting HDAC activity, BRD4354 is intended to restore normal gene expression patterns, which can lead to cell cycle arrest and apoptosis.[6]

The inhibitory action of BRD4354 on HDAC5 and HDAC9 primarily affects the Myocyte Enhancer Factor 2 (MEF2) signaling pathway.[4] HDAC5 and HDAC9 act as transcriptional corepressors by binding to MEF2 transcription factors, repressing MEF2-target genes.[1][4]



Inhibition of HDAC5/9 by BRD4354 relieves this repression, allowing MEF2 to activate the transcription of its target genes.[1][4]

Furthermore, BRD4354 has been shown to be a potent, time-dependent, covalent inhibitor of the SARS-CoV-2 main protease (MPro), which is essential for viral replication.[3][5] It forms a covalent bond with the catalytic cysteine (C145) of the enzyme.[4][5]

Data Presentation

The following tables summarize the in vitro inhibitory activity of BRD4354 against various HDAC isoforms and the SARS-CoV-2 Main Protease.

Table 1: Inhibitory Activity of BRD4354 against Histone Deacetylases (HDACs)

HDAC Isoform	IC50 (μM)	Class
HDAC1	>40	I
HDAC2	>40	1
HDAC3	>40	I
HDAC4	3.88 - 13.8	lla
HDAC5	0.85	lla
HDAC6	3.88 - 13.8	IIb
HDAC7	3.88 - 13.8	lla
HDAC8	3.88 - 13.8	I
HDAC9	1.88	lla

Data compiled from publicly available sources.[2][4][5]

Table 2: Inhibitory Activity of BRD4354 against SARS-CoV-2 Main Protease (MPro)



Target	IC50 (μM)	Assay Type	Notes
SARS-CoV-2 Main Protease (Mpro)	0.72 ± 0.04	In vitro Protease Activity Assay	Time-dependent covalent inhibition.[3]

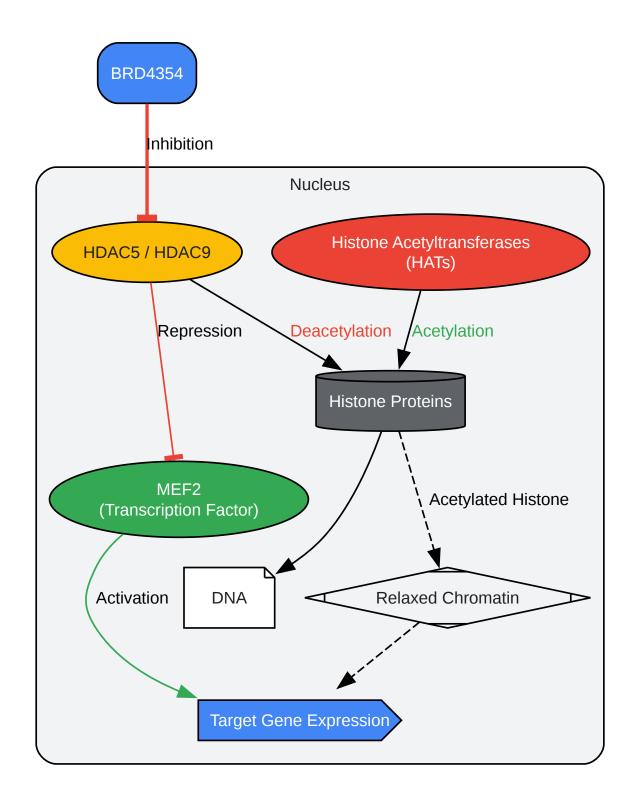
Table 3: Effects of BRD4354 on Various Cancer Cell Lines

Cell Line	Cancer Type	Concentration Range (µM)	Treatment Time (hours)	Observed Effects
MCF-7	Breast Cancer	0.5 - 5	48 - 72	Inhibition of cell growth, induction of apoptosis.[6]
MDA-MB-231	Breast Cancer	1 - 15	48 - 72	Decreased cell viability, induction of apoptosis.[6]
HCT116	Colon Cancer	0.5 - 10	24 - 48	Cell cycle arrest, induction of apoptosis.[6]
HeLa	Cervical Cancer	1 - 20	24 - 72	Inhibition of cell proliferation, apoptosis.[6]
A549	Lung Cancer	10	24	Altered gene expression.[2]

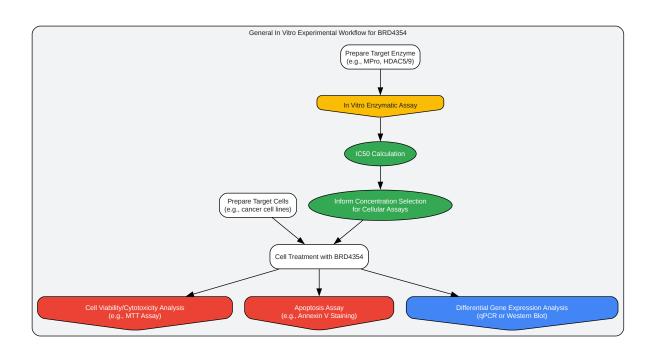
The concentrations and treatment times provided are representative and may require optimization for specific experimental conditions.[6]

Signaling Pathway and Experimental Workflow Diagrams









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